6,7-Bis(2-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
6,7-Bis(2-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine is a complex heterocyclic compound. It features a unique fusion of chromene, triazole, and pyrimidine rings, making it a subject of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Bis(2-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction might involve the condensation of 2-methoxybenzaldehyde with a suitable triazole derivative, followed by cyclization with a pyrimidine precursor under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
6,7-Bis(2-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can convert certain functional groups within the molecule to their corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 6,7-Bis(2-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in the development of new materials and catalysts .
Biology and Medicine
Biologically, this compound is investigated for its potential pharmacological properties. Studies have shown that derivatives of this compound exhibit antimicrobial, anticancer, and anti-inflammatory activities. Its ability to interact with various biological targets makes it a promising candidate for drug development .
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications might extend to the fields of electronics, coatings, and polymers .
Mechanism of Action
The mechanism by which 6,7-Bis(2-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine exerts its effects is largely dependent on its interaction with molecular targets. For instance, in biological systems, it may inhibit specific enzymes or receptors, leading to its observed pharmacological effects. The exact pathways involved can vary, but often include modulation of signal transduction pathways and interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 6,7-Bis(2-hydroxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine
- 6,7-Bis(2-chlorophenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine
Uniqueness
Compared to similar compounds, 6,7-Bis(2-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine is unique due to the presence of methoxy groups, which can influence its chemical reactivity and biological activity. These groups can enhance its solubility and ability to interact with specific molecular targets, potentially leading to improved pharmacological profiles.
Properties
CAS No. |
303104-29-2 |
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Molecular Formula |
C26H22N4O3 |
Molecular Weight |
438.5 g/mol |
IUPAC Name |
9,11-bis(2-methoxyphenyl)-8-oxa-12,13,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,15-hexaene |
InChI |
InChI=1S/C26H22N4O3/c1-31-19-12-6-4-10-17(19)24-22-23(29-26-27-15-28-30(24)26)16-9-3-8-14-21(16)33-25(22)18-11-5-7-13-20(18)32-2/h3-15,24-25H,1-2H3,(H,27,28,29) |
InChI Key |
VAIPNOUCMFOSDK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2C3=C(C4=CC=CC=C4OC3C5=CC=CC=C5OC)NC6=NC=NN26 |
Origin of Product |
United States |
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